molecular formula C6H3Cl2FS B1410111 3,4-Dichloro-5-fluorothiophenol CAS No. 1804881-36-4

3,4-Dichloro-5-fluorothiophenol

Cat. No.: B1410111
CAS No.: 1804881-36-4
M. Wt: 197.06 g/mol
InChI Key: SDOVFDQMNGBERI-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorothiophenol is an organosulfur compound that belongs to the class of aromatic thiols It is characterized by the presence of chlorine and fluorine atoms attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorothiophenol typically involves the introduction of thiol groups into aromatic compounds. One common method is the reaction of halogenated aromatic hydrocarbons with elemental sulfur in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out at elevated temperatures, typically between 75°C and 130°C .

Industrial Production Methods: Industrial production of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale synthesis and ensures high yields of the desired thiol compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Common Synthesis Methods

  • Electrophilic Aromatic Substitution : Involves the introduction of halogen groups into the thiophenol structure.
  • High-Temperature Reactions : Utilizes hydrogen sulfide with halogenated aromatic hydrocarbons to achieve high yields.

Chemistry

3,4-Dichloro-5-fluorothiophenol serves as a valuable building block in synthesizing more complex organosulfur compounds. Its unique substituents enhance reactivity, making it suitable for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for different pathogens:

PathogenMIC (µg/mL)
Escherichia coli15.6
Staphylococcus aureus15.6
Mycobacterium luteum31.2
Candida tenuis62.5

These results suggest that this compound could be developed into new antimicrobial agents, particularly amid rising antibiotic resistance .

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in inhibiting tumor cell proliferation. Preliminary studies demonstrate dose-dependent inhibition of various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study: Tumor Cell Lines

A study evaluated the effects of this compound on several cancer cell lines. The compound demonstrated significant inhibition of cell growth through mechanisms involving the inhibition of thymidylate synthase and dihydrofolate reductase—key enzymes in nucleotide synthesis pathways .

Industrial Applications

This compound is also utilized in various industrial applications:

  • Corrosion Inhibitors : Its chemical properties make it suitable for use in protective coatings and materials.
  • Organic Semiconductors : The compound's unique electronic properties allow it to be used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorothiophenol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the presence of chlorine and fluorine atoms enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

    Thiophenol: Lacks the chlorine and fluorine substituents, resulting in different chemical properties and reactivity.

    4-Chlorothiophenol: Contains only one chlorine atom, leading to different reactivity and applications.

    5-Fluorothiophenol:

Uniqueness: 3,4-Dichloro-5-fluorothiophenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and enhance its reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3,4-Dichloro-5-fluorothiophenol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, antimicrobial properties, and case studies that highlight its efficacy.

Chemical Structure and Synthesis

This compound is a halogenated thiophenol derivative. The presence of chlorine and fluorine atoms in its structure may enhance its reactivity and biological activity compared to non-halogenated analogues. The synthesis of this compound typically involves halogenation reactions of thiophenol derivatives, which can be achieved through various methods such as electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant potency at low concentrations.

Pathogen MIC (µg/mL)
Escherichia coli15.6
Staphylococcus aureus15.6
Mycobacterium luteum31.2
Candida tenuis62.5

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that the compound may inhibit tumor cell proliferation. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways, similar to other known anticancer agents .

Case Studies

  • Study on Tumor Cell Lines :
    A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
  • Mechanistic Insights :
    Further investigations revealed that the compound interferes with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis pathways. This dual inhibition leads to "thymineless death" in rapidly dividing cancer cells .

Research Findings

Recent research has highlighted the importance of halogen substituents in enhancing the biological activity of thiophenols. The presence of both chlorine and fluorine in this compound appears to contribute to its increased potency against microbial pathogens and cancer cells.

Table: Comparative Biological Activity of Halogenated Thiophenols

Compound MIC (µg/mL) IC50 (µM)
This compound15.610.0
5-Fluoro-4-thiouridine31.2Not reported
5-Chloro-4-thiouridine62.5Not reported

Properties

IUPAC Name

3,4-dichloro-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOVFDQMNGBERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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